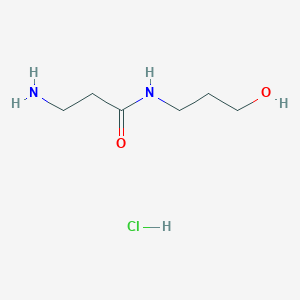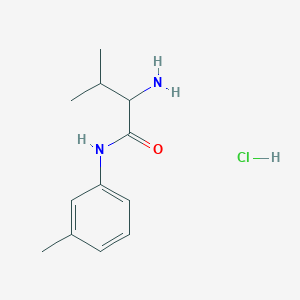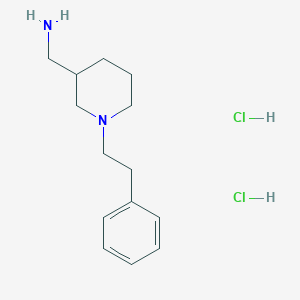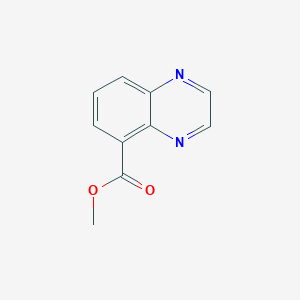
5-carboxylate de méthylquinoxaline
Vue d'ensemble
Description
Methyl quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its fused benzene and pyrazine rings. This compound has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and organic synthesis.
Applications De Recherche Scientifique
Methyl quinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
Methyl quinoxaline-5-carboxylate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some quinoxaline derivatives have been found to show moderate activity against malarial parasites .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis activity .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects, depending on their specific targets and modes of action .
Analyse Biochimique
Biochemical Properties
Methyl quinoxaline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit thioredoxin reductase, an enzyme involved in maintaining redox homeostasis . This inhibition leads to an increase in reactive oxygen species, which can affect cellular processes and viability. Additionally, methyl quinoxaline-5-carboxylate interacts with nucleic acids, influencing transcription and translation processes .
Cellular Effects
Methyl quinoxaline-5-carboxylate exerts significant effects on various cell types and cellular processes. It has been observed to induce morphological changes in cells, increase reactive oxygen species, and inhibit key enzymes like thioredoxin reductase . These effects can alter cell signaling pathways, gene expression, and cellular metabolism. For example, in Entamoeba histolytica, methyl quinoxaline-5-carboxylate derivatives have been shown to modify virulence factors, such as erythrophagocytosis and cytolytic capacity .
Molecular Mechanism
The molecular mechanism of action of methyl quinoxaline-5-carboxylate involves its interaction with biomolecules at the molecular level. It binds to thioredoxin reductase, inhibiting its activity and leading to an accumulation of reactive oxygen species . This oxidative stress can cause damage to cellular components, including proteins, lipids, and DNA. Additionally, methyl quinoxaline-5-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl quinoxaline-5-carboxylate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that methyl quinoxaline-5-carboxylate remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage .
Dosage Effects in Animal Models
The effects of methyl quinoxaline-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
Methyl quinoxaline-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the pentose phosphate pathway, glycolysis, and other essential metabolic processes . The compound’s interaction with thioredoxin reductase and other redox-regulating enzymes highlights its role in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of methyl quinoxaline-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, methyl quinoxaline-5-carboxylate can be transported across cell membranes by organic anion transporters, affecting its bioavailability and efficacy .
Subcellular Localization
Methyl quinoxaline-5-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress . Understanding the subcellular localization of methyl quinoxaline-5-carboxylate is essential for elucidating its precise mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl quinoxaline-5-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by cyclization and esterification. Another method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, solvent-free conditions, and the use of non-volatile, non-corrosive catalysts like nano ZnO and ionic liquids have been explored .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl quinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various alkyl halides are employed under mild conditions.
Major Products
The major products formed from these reactions include quinoxaline-5-carboxylic acid, various substituted quinoxalines, and reduced derivatives with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Sulphonyl quinoxalines
- 3-[(Alkylthio) methyl] quinoxaline-1-oxide derivatives
- Pyrazolo quinoxalines
Uniqueness
Methyl quinoxaline-5-carboxylate stands out due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
methyl quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDKBKKXKEGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719260 | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-71-6 | |
| Record name | Methyl 5-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl quinoxaline-5-carboxylate in the context of this research?
A1: Methyl quinoxaline-5-carboxylate serves as a key starting material in the development of a novel synthetic route for aryl aryl ketones. [] The research demonstrates its reactivity with substituted phenylboronic acids in the presence of a rhodium(I) complex catalyst. This reaction efficiently forms phenylquinoxalin-5-ylmethanone derivatives, highlighting a new method for constructing molecules with potential medicinal value. []
Q2: Could you elaborate on the reaction mechanism involving Methyl quinoxaline-5-carboxylate and its implications?
A2: While the paper doesn't delve into the precise mechanistic details, it proposes that the reaction proceeds through a rhodium chelation-assisted C-O bond activation mechanism. [] It's likely that the rhodium catalyst coordinates with both the quinoxaline nitrogen and the ester carbonyl oxygen in Methyl quinoxaline-5-carboxylate. This coordination facilitates the subsequent C-O bond cleavage and transmetalation with the phenylboronic acid, ultimately leading to the formation of the ketone product. This method offers a new approach for late-stage functionalization of complex molecules, particularly relevant in medicinal chemistry for creating diverse compound libraries. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


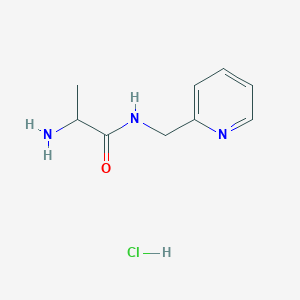
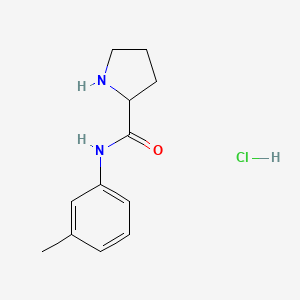
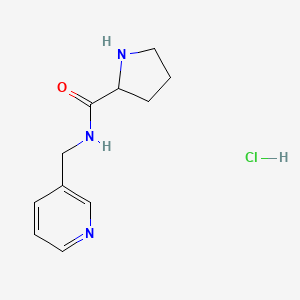
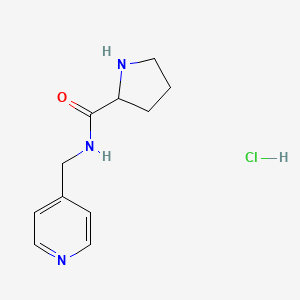
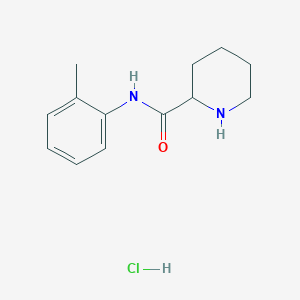

![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
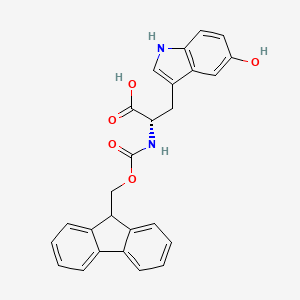
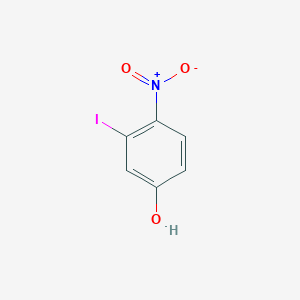
![(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1398474.png)

